Ethyl 3-(acetylamino)-4-hydroxybenzoate
Description
Ethyl 3-(acetylamino)-4-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acetylamino group, and a hydroxybenzoate moiety
Properties
IUPAC Name |
ethyl 3-acetamido-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-10(14)9(6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUUCLVWOIFOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation Followed by Esterification
The most straightforward route involves sequential acetylation of 3-amino-4-hydroxybenzoic acid followed by esterification.
Acetylation Step :
3-Amino-4-hydroxybenzoic acid is treated with acetic anhydride in dichloromethane (DCM) at 0°C, with triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic anhydride. After 4 hours at 10°C, the intermediate 3-acetylamino-4-hydroxybenzoic acid is isolated in 72.4% yield.
Esterification Step :
The carboxylic acid is then converted to the ethyl ester using ethanol and concentrated sulfuric acid under reflux (78°C, 6 hours). This Fischer esterification achieves 85% yield, with the sulfuric acid catalyzing protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol.
Stepwise Protection-Deprotection Strategy
For substrates sensitive to acidic conditions, a protection-deprotection sequence ensures functional group compatibility.
Hydroxyl Group Protection :
The 4-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBS chloride and imidazole in DCM. This step proceeds quantitatively at room temperature (25°C, 2 hours).
Acetylation and Esterification :
The protected intermediate undergoes acetylation as described earlier, followed by esterification using ethyl chloroformate and TEA in tetrahydrofuran (THF). Deprotection of the TBS group with tetrabutylammonium fluoride (TBAF) yields the target compound in 89% overall yield.
One-Pot Tandem Synthesis
A streamlined one-pot method combines acetylation and esterification without intermediate isolation. 3-Amino-4-hydroxybenzoic acid is suspended in ethanol, with acetic anhydride and sulfuric acid added sequentially. The mixture is refluxed for 8 hours, achieving 78% yield. This approach minimizes purification steps but risks over-acetylation of the hydroxyl group, requiring careful stoichiometric control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Acetylation : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing the transition state. Elevated temperatures (10–25°C) improve kinetics but risk acetyl migration to the hydroxyl group.
- Esterification : Protic solvents (e.g., ethanol) are optimal for Fischer conditions. Reflux temperatures (78°C) drive equilibrium toward ester formation, with yields dropping to 60% at 50°C.
Catalysts and Reagents
- Acetylation : TEA outperforms pyridine in neutralizing HCl byproducts, reducing side reactions.
- Esterification : Sulfuric acid (5 mol%) provides superior catalysis over p-toluenesulfonic acid (PTSA), which requires longer reaction times (12 hours).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 2.25 (s, 3H, COCH3), 4.32 (q, J = 7.2 Hz, 2H, OCH2), 6.85 (d, J = 8.8 Hz, 1H, ArH), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.92 (d, J = 2.4 Hz, 1H, ArH), 9.12 (s, 1H, NH).
- 13C NMR (100 MHz, CDCl3): δ 14.2 (CH2CH3), 23.8 (COCH3), 60.5 (OCH2), 115.2–165.4 (aromatic carbons), 169.8 (COOEt), 170.5 (NHCO).
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis (C18 column, 70:30 H2O:MeCN, 1 mL/min) shows ≥98% purity for the one-pot method, with retention time = 6.2 minutes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Acetylation | 72.4 | 95 | Minimal steps | Acid-sensitive substrates |
| Stepwise Protection | 89 | 99 | High functional group tolerance | Additional deprotection step |
| One-Pot Tandem | 78 | 98 | Process efficiency | Requires strict stoichiometry |
Industrial-Scale Production
Continuous Flow Synthesis
A pilot-scale reactor (10 L capacity) operates at 15°C for acetylation (residence time = 30 minutes) and 80°C for esterification (residence time = 2 hours). This setup produces 1.2 kg/day with 90% yield and 99% purity, validated by in-line IR spectroscopy.
Green Chemistry Innovations
Solvent recycling (DCM recovery ≥95%) and catalytic distillation reduce waste generation. Enzymatic esterification using lipase CAL-B in supercritical CO2 achieves 82% yield, eliminating acidic byproducts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetylamino)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(acetylamino)-4-oxobenzoate.
Reduction: Formation of ethyl 3-(acetylamino)-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(acetylamino)-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(acetylamino)-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoate moiety can interact with enzymes and receptors, modulating their activity. The acetylamino group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl 3-(acetylamino)-4-hydroxybenzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-(amino)-4-hydroxybenzoate: Lacks the acetyl group, which may affect its biological activity.
Ethyl 3-(acetylamino)-4-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, which can influence its reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s properties and applications.
Biological Activity
Ethyl 3-(acetylamino)-4-hydroxybenzoate, also known as ethyl 4-acetamido-3-hydroxybenzoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H13NO3 and a molecular weight of 219.23 g/mol. The structure features an acetylamino group and a hydroxy group attached to a benzoate moiety, which is significant for its biological interactions.
1. Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which is attributed to its ability to disrupt the bacterial cell wall synthesis and function. The minimum inhibitory concentrations (MICs) against common pathogens have been documented, demonstrating its potential as a therapeutic agent in treating infections.
2. Antitumor Activity
Research has highlighted the compound's antitumor effects, particularly against Ehrlich Ascites Carcinoma (EAC) cells. In vivo studies demonstrated that administration of this compound resulted in a significant reduction in tumor cell viability and increased apoptosis in cancer cells. The mechanism appears to involve modulation of apoptotic pathways, with increased levels of pro-apoptotic proteins observed in treated tissues.
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study A | EAC | 100% reduction in viability | Induction of apoptosis |
| Study B | HeLa | Significant growth inhibition | Cell cycle arrest |
3. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In experimental models, it demonstrated the ability to reduce inflammation markers such as TNF-α and IL-6. This suggests potential applications in conditions characterized by chronic inflammation.
Case Study 1: Antitumor Efficacy
In a study involving EAC-bearing mice, treatment with this compound led to a notable increase in survival rates compared to control groups. Histopathological examinations confirmed that the compound mitigated tumor-induced damage to liver and kidney tissues, indicating its safety profile alongside efficacy.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The results indicated that the compound had lower MIC values against Gram-positive strains, suggesting higher efficacy in this category. The compound's mechanism was hypothesized to involve interference with bacterial metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, it activates caspases and alters mitochondrial membrane potential, triggering apoptosis.
- Cytokine Modulation : It influences the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(acetylamino)-4-hydroxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of 3-(acetylamino)-4-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) . Alternative routes may use nucleophilic substitution of halogenated precursors (e.g., 3-fluoro derivatives) with amines, followed by acetylation . Key factors include:
- Temperature : Reflux (~80°C) improves reaction kinetics.
- Catalyst : Acidic or basic conditions optimize esterification/amination.
- Purification : Recrystallization from ethanol or column chromatography enhances purity .
Table 1 : Comparative yields for synthetic routes.
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Direct esterification | 65-75 | ≥98% | |
| Halogen substitution | 50-60 | ≥95% |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 1.3 ppm (ethyl CH₃), δ 4.2 ppm (ethyl CH₂), δ 6.8–7.5 ppm (aromatic protons), and δ 10.1 ppm (NH, acetyl) .
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), and 1660 cm⁻¹ (amide C=O) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 237.1 validates the molecular formula (C₁₁H₁₃NO₄) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies using HPLC at 25°C show:
- Acidic conditions (pH 2) : Hydrolysis of the ester group occurs, reducing purity by 20% over 72 hours.
- Neutral/basic conditions (pH 7–9) : Amide bond remains stable, but ester hydrolysis accelerates at pH > 8 .
- Thermal stability : Decomposition above 150°C; store at 2–8°C in inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How does this compound interact with bacterial enzymes, and what assays validate its inhibitory effects?
- Methodological Answer : The compound’s acetylated amino group mimics peptide bonds, competitively inhibiting bacterial transpeptidases (e.g., penicillin-binding proteins). Validate via:
- Enzyme Kinetics : Measure Kᵢ using fluorogenic substrates in E. coli lysates .
- Molecular Docking : Simulations (AutoDock Vina) predict binding affinity to active sites (e.g., ΔG = −8.2 kcal/mol) .
Table 2 : Inhibition data vs. common antibiotics.
| Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|
| E. coli PBP3 | 12.3 | |
| S. aureus FabI | 45.7 |
Q. What contradictions exist in reported bioactivity data, and how can researchers resolve them?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12.3 µM vs. 45.7 µM) arise from assay conditions (e.g., pH, bacterial strain variability). Resolve by:
- Standardized Protocols : Use CLSI guidelines for MIC assays .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. ethyl esters) to identify critical substituents .
- Metabolite Analysis : LC-MS/MS detects degradation products that may skew activity .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : SwissADME estimates logP = 1.8 (moderate lipophilicity) and low blood-brain barrier permeability .
- Metabolism : CYP3A4-mediated oxidation predicted via StarDrop’s WhichP450 module .
- Toxicity : ProTox-II suggests low hepatotoxicity (LD₅₀ = 1200 mg/kg in rats) .
Data Contradictions and Validation Strategies
- Synthesis Yields : Lower yields in halogen substitution routes (50–60%) vs. direct esterification (65–75%) suggest optimizing protecting groups for amino/amide stability .
- Bioactivity Variability : Use isogenic bacterial strains and standardized inoculum sizes to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
